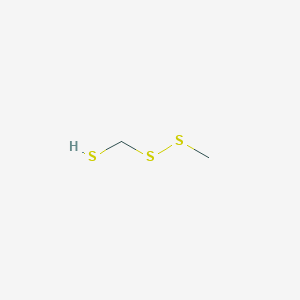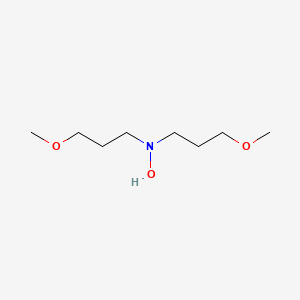
3-Methyl-5-propyl-2-furanundecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-propyl-2-furanundecanoic acid is a furan fatty acid (F-acid). F-acids are heterocyclic fatty acids containing a central furan moiety with a carboxylalkyl chain (mostly 7, 9, 11, or 13 carbons) in the 2-position and an alkyl chain (mostly 3 or 5 carbons) in the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-propyl-2-furanundecanoic acid typically involves the formation of the furan ring followed by the attachment of the alkyl chains. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.
化学反応の分析
Types of Reactions
3-Methyl-5-propyl-2-furanundecanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The alkyl chains can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxyl group can yield alcohols.
科学的研究の応用
3-Methyl-5-propyl-2-furanundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a subject of interest in studies of lipid metabolism and signaling.
Medicine: Potential therapeutic applications are being explored, particularly in the context of its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-5-propyl-2-furanundecanoic acid involves its interaction with various molecular targets and pathways. The furan ring can participate in electron transfer reactions, while the alkyl chains can interact with lipid membranes. These interactions can modulate cellular signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
Uniqueness
3-Methyl-5-propyl-2-furanundecanoic acid is unique due to its specific alkyl chain length and substitution pattern on the furan ring
特性
| 116627-49-7 | |
分子式 |
C19H32O3 |
分子量 |
308.5 g/mol |
IUPAC名 |
11-(3-methyl-5-propylfuran-2-yl)undecanoic acid |
InChI |
InChI=1S/C19H32O3/c1-3-12-17-15-16(2)18(22-17)13-10-8-6-4-5-7-9-11-14-19(20)21/h15H,3-14H2,1-2H3,(H,20,21) |
InChIキー |
XZOBJEOEOJXQBF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(O1)CCCCCCCCCCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)





